2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide
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Overview
Description
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-ISOPROPYLACETAMIDE is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-ISOPROPYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromo and nitro groups: These functional groups are introduced via electrophilic aromatic substitution reactions.
Acylation: The final step involves the acylation of the pyrazole derivative with isopropylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-ISOPROPYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The acetamide group can be modified through acylation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromo group can yield various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-ISOPROPYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving pyrazole derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-ISOPROPYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-CYCLOHEPTYLACETAMIDE
- 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(4-ISOPROPYLPHENYL)ACETAMIDE
Uniqueness
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-ISOPROPYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13BrN4O3 |
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Molecular Weight |
305.13 g/mol |
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C9H13BrN4O3/c1-5(2)11-7(15)4-13-6(3)8(10)9(12-13)14(16)17/h5H,4H2,1-3H3,(H,11,15) |
InChI Key |
YNCIZUDFLMHGSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC(C)C)[N+](=O)[O-])Br |
Origin of Product |
United States |
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